Crystal Structure: Unique Monoclinic Geometry vs. Ethane Analog
X-ray diffraction analysis reveals that 2,2'-(Butane-1,4-diyldisulfonyl)diethanol crystallizes in the monoclinic space group P21/c with unit cell parameters a = 11.465(1), b = 6.072(1), c = 15.747(1) Å, and β = 99.90(1)°, refining to an R-value of 0.050 with 2126 observed reflections [1]. This contrasts with the ethane analog, 2,2'-(ethane-1,2-diyldisulfonyl)diethanol, which crystallizes in the triclinic space group P-1 [2]. The elongated C4 linker in the target compound facilitates a more extended conformation with distinct hydrogen-bonding networks, which can influence crystal packing density and melting point.
| Evidence Dimension | Crystal system and space group |
|---|---|
| Target Compound Data | Monoclinic, P21/c; a=11.465, b=6.072, c=15.747 Å; β=99.90°; R=0.050 (2126 reflections) |
| Comparator Or Baseline | 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol: Triclinic, P-1 |
| Quantified Difference | Different crystal system (monoclinic vs. triclinic); unit cell volume and packing efficiency differ |
| Conditions | Single-crystal X-ray diffraction; recrystallized from ethanol |
Why This Matters
Crystal structure differences dictate polymorph stability and dissolution behavior, impacting formulation development and analytical reference material selection.
- [1] OPUS Würzburg. (n.d.). Crystal structure of 2,2'-(butane-1,4-diyldisulfonyl)diethanol. R = 0.050; 2126 reflections. View Source
- [2] PubChem. (n.d.). 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol (CID 168349515) crystal structure summary: Triclinic, P-1. View Source
